Cas no 89851-79-6 (1,2-Cyclopentanedicarboxamide)
1,2-Cyclopentanedicarboxamide Chemical and Physical Properties
Names and Identifiers
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- 1,2-Cyclopentanedicarboxamide
- cyclopentane-1,2-dicarboxamide
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- Inchi: 1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)
- InChI Key: MLNHEBAJXZVWER-UHFFFAOYSA-N
- SMILES: O=C(C1C(C(N)=O)CCC1)N
1,2-Cyclopentanedicarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140370-1g |
Cyclopentane-1,2-dicarboxamide |
89851-79-6 | 98% | 1g |
¥6146.00 | 2024-04-26 | |
| Chemenu | CM542573-1g |
Cyclopentane-1,2-dicarboxamide |
89851-79-6 | 95%+ | 1g |
$946 | 2024-07-21 |
1,2-Cyclopentanedicarboxamide Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1,2-Cyclopentanedicarboxamide
1,2-Cyclopentanedicarboxamide (CAS No. 89851-79-6): An Overview of Its Structure, Properties, and Applications in Modern Chemistry
1,2-Cyclopentanedicarboxamide (CAS No. 89851-79-6) is a cyclic amide compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique cyclopentane ring structure with two carboxamide groups attached at the 1 and 2 positions. The molecular formula of 1,2-Cyclopentanedicarboxamide is C7H10N2O2, and it has a molecular weight of approximately 154.16 g/mol.
The synthesis of 1,2-Cyclopentanedicarboxamide typically involves the reaction of cyclopentane-1,2-dicarboxylic acid with ammonia or an amine derivative. This process can be carried out under various conditions, including catalytic hydrogenation and base-catalyzed reactions. The resulting compound exhibits excellent thermal stability and solubility in polar solvents such as water and methanol.
In recent years, 1,2-Cyclopentanedicarboxamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a building block in the synthesis of more complex molecules. The cyclopentane ring provides a rigid framework that can be functionalized with a variety of substituents, making it a valuable intermediate in the development of pharmaceuticals and other fine chemicals.
Recent studies have also explored the biological activity of 1,2-Cyclopentanedicarboxamide. For instance, researchers at the University of California have reported that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 1,2-Cyclopentanedicarboxamide could be a potential lead compound for the development of new anti-inflammatory drugs.
In addition to its biological applications, 1,2-Cyclopentanedicarboxamide has shown promise in materials science. Its unique molecular structure makes it an excellent candidate for the synthesis of polymers with enhanced mechanical properties. For example, a study published in the Journal of Polymer Science demonstrated that copolymers containing 1,2-Cyclopentanedicarboxamide units exhibit improved tensile strength and elasticity compared to their counterparts without this moiety.
The environmental impact of 1,2-Cyclopentanedicarboxamide is another area of active research. Scientists are investigating its biodegradability and potential for use in green chemistry applications. Preliminary results indicate that this compound can be efficiently degraded by microorganisms under aerobic conditions, making it a more environmentally friendly alternative to some traditional chemicals.
In conclusion, 1,2-Cyclopentanedicarboxamide (CAS No. 89851-79-6) is a versatile compound with a wide range of applications in modern chemistry. Its unique structural features make it an attractive candidate for the development of new pharmaceuticals, polymers, and environmentally friendly materials. As research in this area continues to advance, it is likely that new and innovative uses for this compound will be discovered.
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